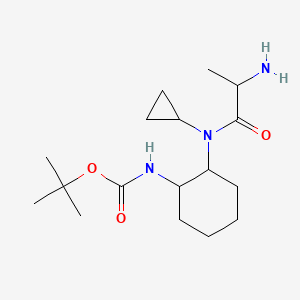

tert-Butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate

Description

Chemical Structure and Key Features The compound tert-butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate (CAS: 1354025-85-6) is a chiral intermediate with the molecular formula C₁₄H₂₇N₃O₃ and a molecular weight of 285.38 g/mol . Its structure includes:

- A cyclohexyl backbone with a carbamate-protected amine group (tert-butyloxycarbonyl, Boc).

- An (S)-configured 2-aminopropanamido substituent.

- A cyclopropylamide moiety attached to the propanamido chain.

Synthetic Relevance

This compound is primarily used as a pharmaceutical intermediate. The Boc group serves as a protective moiety for amines during multi-step syntheses, enhancing stability and solubility in organic solvents. The stereochemistry at the (S)-position is critical for interactions in drug-target binding .

Properties

Molecular Formula |

C17H31N3O3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-aminopropanoyl(cyclopropyl)amino]cyclohexyl]carbamate |

InChI |

InChI=1S/C17H31N3O3/c1-11(18)15(21)20(12-9-10-12)14-8-6-5-7-13(14)19-16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,22) |

InChI Key |

IGBIOXWDAXCXNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N(C1CC1)C2CCCCC2NC(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways

Boc Protection of the Cyclohexylamine Intermediate

The synthesis typically begins with the protection of the cyclohexylamine intermediate. Di-tert-butyl dicarbonate (Boc₂O) is employed under basic conditions (e.g., triethylamine or DMAP) to introduce the Boc group. For example, a solution of cyclohexylamine in tetrahydrofuran (THF) reacts with Boc₂O at 0°C for 2 hours, achieving >95% conversion.

Key Conditions :

Amide Bond Formation with (S)-2-Amino-N-cyclopropylpropanamide

The Boc-protected cyclohexylamine undergoes coupling with (S)-2-amino-N-cyclopropylpropanamide. This step utilizes carbodiimide-based reagents such as HATU or EDCI to activate the carboxylic acid intermediate.

Activation and Coupling

- Activation : The carboxylic acid derivative (e.g., (S)-2-((cyclopropylamino)propanoyl chloride) is generated using thionyl chloride or oxalyl chloride.

- Coupling : The activated species reacts with the Boc-protected cyclohexylamine in the presence of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

Optimized Protocol :

| Parameter | Value | Source Reference |

|---|---|---|

| Coupling Reagent | HATU (1.2 eq) | |

| Base | DIPEA (3.0 eq) | |

| Solvent | DMF or acetonitrile | |

| Reaction Time | 3–8 hours at room temperature | |

| Yield | 70–85% |

Stereochemical Control

The (S)-configuration at the 2-amino position is achieved using enantiomerically pure starting materials or via asymmetric synthesis. Chiral HPLC or enzymatic resolution methods are employed to ensure >99% enantiomeric excess (ee).

Example :

Industrial-Scale Optimization

Patents highlight challenges in scaling up the synthesis, particularly viscosity control during amide coupling. Neutral forms of reagents (instead of salts) and solvent selection (acetonitrile over DMF) mitigate these issues, improving yields to 93–99%.

Patent-Derived Improvements :

| Innovation | Outcome | Reference |

|---|---|---|

| Use of neutral reagents | Reduced viscosity, easier stirring | |

| Triethylamine (4.6 eq) in acetonitrile | 99.35% purity by HPLC | |

| Reaction time 3–8 hours | 93% isolated yield |

Analytical Characterization

Synthetic intermediates and the final product are validated using:

Chemical Reactions Analysis

tert-Butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols .

Scientific Research Applications

tert-Butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate with structurally related analogs:

Key Differences and Implications

Backbone and Substituent Variations Cyclohexyl vs. Pyrimidine/Phenyl Groups: The target compound’s cyclohexyl group enhances lipophilicity compared to pyrimidine-containing analogs (e.g., compound 193 in ), which are more polar due to nitro and chlorine substituents. This impacts solubility and bioavailability . Cyclopropylamide vs.

Stereochemical Considerations The (S)-configuration in the target compound is crucial for chiral specificity in drug design. In contrast, non-chiral analogs (e.g., compound 194 in ) lack this stereochemical influence, limiting their use in enantioselective syntheses .

Synthetic Pathways

- Target Compound : Likely synthesized via amide coupling and Boc protection, as seen in similar intermediates ().

- Pyrimidine Analogs : Require multi-step reactions involving Pd-catalyzed cross-coupling (e.g., compound 230 in ) and Fe-mediated nitro reduction (e.g., compound 231), which are more complex .

Stability and Reactivity

- The Boc group in the target compound enhances stability during synthesis, as demonstrated by its retention in intermediates like compound 195 () until acidic deprotection .

- Cyclopropylamide analogs exhibit slower metabolic degradation compared to phenyl- or pyrimidine-based compounds, as noted in studies on similar carbamate-protected amines .

Pharmacological Potential

- In contrast, phenyl-containing analogs (e.g., HR100404) are more commonly used in peptide mimetics due to their planar aromatic structure .

Biological Activity

Tert-Butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. Its potential as an inhibitor of certain proteases has been highlighted, making it a candidate for further study in the context of neurodegenerative diseases.

Pharmacological Effects

- Neuroprotective Properties : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. This protective effect is believed to be mediated through the reduction of oxidative stress markers and inflammatory cytokines such as TNF-α .

- Inhibition of β-Secretase Activity : The compound has been shown to inhibit β-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), thus potentially reducing Aβ aggregation .

- Acetylcholinesterase Inhibition : It may also act as an acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission, which could be beneficial in treating cognitive deficits associated with Alzheimer’s disease .

Study 1: In Vitro Analysis

A study conducted on astrocyte cell cultures demonstrated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability when exposed to Aβ 1-42 .

Study 2: In Vivo Model

In an in vivo model using scopolamine-induced memory impairment in rats, the compound showed a moderate effect on reducing Aβ deposition compared to control groups, although it did not achieve statistical significance when compared to established treatments like galantamine .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.